N-Acetyl-L-seryl-L-leucyl-L-asparagine
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Overview
Description
N-Acetyl-L-seryl-L-leucyl-L-asparagine is a synthetic peptide composed of four amino acids: N-acetylated serine, leucine, and asparagine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-seryl-L-leucyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-seryl-L-leucyl-L-asparagine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target the peptide bonds, leading to the breakdown of the peptide.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can result in the formation of a hydroxyl group, while reduction can lead to the cleavage of peptide bonds.
Scientific Research Applications
N-Acetyl-L-seryl-L-leucyl-L-asparagine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including drug delivery and as a biomarker for certain diseases.
Industry: Utilized in the development of novel materials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of N-Acetyl-L-seryl-L-leucyl-L-asparagine involves its interaction with specific molecular targets and pathways. The acetylated serine residue can interact with enzymes and receptors, modulating their activity. The leucine and asparagine residues contribute to the peptide’s overall structure and stability, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-Acetyl-L-leucyl-L-seryl-L-alanine
- N-Acetyl-L-alanyl-L-glutamine
- N-Acetyl-L-tyrosyl-L-valyl-L-alanyl-N-(4-nitrophenyl)-L-α-asparagine
Uniqueness
N-Acetyl-L-seryl-L-leucyl-L-asparagine is unique due to its specific sequence and the presence of an acetylated serine residue. This modification can enhance its stability and interaction with molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
305340-15-2 |
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Molecular Formula |
C15H26N4O7 |
Molecular Weight |
374.39 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoic acid |
InChI |
InChI=1S/C15H26N4O7/c1-7(2)4-9(18-14(24)11(6-20)17-8(3)21)13(23)19-10(15(25)26)5-12(16)22/h7,9-11,20H,4-6H2,1-3H3,(H2,16,22)(H,17,21)(H,18,24)(H,19,23)(H,25,26)/t9-,10-,11-/m0/s1 |
InChI Key |
PJHGAUCVYIRLIZ-DCAQKATOSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C |
Origin of Product |
United States |
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